Pneumocandin D0
Description
Properties
Molecular Formula |
C50H80N8O18 |
|---|---|
Molecular Weight |
1081.2 g/mol |
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25R,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25,26-pentahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C50H80N8O18/c1-5-24(2)18-25(3)12-10-8-6-7-9-11-13-36(66)52-30-20-33(63)46(72)56-48(74)40-42(68)34(64)23-58(40)50(76)38(32(62)21-35(51)65)54-47(73)39(43(69)41(67)27-14-16-28(60)17-15-27)55-45(71)31-19-29(61)22-57(31)49(75)37(26(4)59)53-44(30)70/h14-17,24-26,29-34,37-43,46,59-64,67-69,72H,5-13,18-23H2,1-4H3,(H2,51,65)(H,52,66)(H,53,70)(H,54,73)(H,55,71)(H,56,74)/t24?,25?,26-,29-,30+,31+,32-,33-,34+,37+,38+,39+,40+,41+,42+,43+,46-/m1/s1 |
InChI Key |
QDHVQAJPCGRBRI-UTVVXZBQSA-N |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O)O |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O)O |
Synonyms |
pneumocandin D(0) pneumocandin D0 |
Origin of Product |
United States |
Biosynthetic Origin and Elucidation of the Pneumocandin D0 Pathway
Identification and Characterization of the Producing Microorganisms
Taxonomy and Phylogeny of Primary Producer Strains (e.g., Zalerion arboricola, Glarea lozoyensis)
The primary producer of pneumocandins was first identified as Zalerion arboricola (ATCC 20868). nih.govdoe.gov This fungus was originally isolated in 1985 from a pond water sample in Madrid, Spain. doe.govresearchgate.net However, subsequent detailed analysis based on morphology, secondary metabolite profiles, and ribosomal DNA sequencing revealed that the producing strain was not congeneric with authentic Zalerion arboricola species. doe.gov
This led to its reclassification into a new anamorphic genus and species, Glarea lozoyensis. doe.gov Phylogenetic analyses using ITS and 28S rDNA sequences have placed G. lozoyensis within the order Helotiales in the phylum Ascomycota. researchgate.net It is considered an anamorphic form, potentially related to the genera Crocicreas or Cyathicula. researchgate.net Mitochondrial genome analysis further confirmed its placement in the Helotiales, showing a close relationship to Phialocephala subalpina. uniprot.org
| Taxonomic Classification of Glarea lozoyensis |
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Genetic Determinants of Pneumocandin D0 Production: Genomic Context
The sequencing of the Glarea lozoyensis genome was a critical step in uncovering the genetic basis for pneumocandin production. nih.gov The genome revealed a surprisingly rich and diverse potential for secondary metabolite synthesis. nih.gov Bioinformatic analysis identified numerous genes encoding key enzymes for natural product biosynthesis, including: nih.gov
24 Polyketide Synthases (PKSs)
6 Nonribosomal Peptide Synthetases (NRPSs)
5 hybrid PKS-NRPSs
14 Terpene Synthases
2 Dimethylallyl Tryptophan Synthases (DMATSs)
This extensive repertoire of biosynthetic genes, dispersed across approximately 49 gene clusters, highlighted the organism's capacity to produce a wide array of natural products beyond the pneumocandins. nih.gov The specific genetic locus responsible for pneumocandin synthesis was identified as a large, contiguous biosynthetic gene cluster (BGC). nih.gov
Delineation of the Pneumocandin Biosynthetic Gene Cluster (BGC)
The pneumocandin BGC is a highly organized and autonomous genetic unit containing all the necessary enzymatic machinery for producing the lipopeptide core. nih.govresearchgate.net
Annotation and Bioinformatic Analysis of BGC Components (e.g., NRPS, PKS, Oxygenases)
The pneumocandin BGC was elucidated through whole-genome sequencing of the wild-type strain ATCC 20868. researchgate.net The cluster's core is defined by a tandemly arranged Polyketide Synthase (PKS) and a Nonribosomal Peptide Synthetase (NRPS). nih.govresearchgate.net Disruption of these core genes, GLPKS4 and GLNRPS4, resulted in the complete loss of pneumocandin production. nih.govresearchgate.net The cluster also contains a suite of tailoring enzymes, primarily oxygenases, that modify the core structure. acs.orgnih.gov
Table of Key Pneumocandin BGC Components in Glarea lozoyensis
| Gene Name | Protein Product | Predicted Function |
|---|---|---|
| GLPKS4 (gloL) | Polyketide Synthase | Synthesizes the 10R,12S-dimethylmyristic acid lipid side chain. uniprot.org |
| GLNRPS4 (gloA) | Nonribosomal Peptide Synthetase | A six-module NRPS that assembles the hexapeptide core. uniprot.orgnih.govnih.gov |
| GLligase (gloD) | Acyl-AMP Ligase | Activates and transfers the lipid side chain to the NRPS. uniprot.orgnih.gov |
| GLHYD (gloN) | Type II Thioesterase | Interacts with GLPKS4 to ensure optimal turnover of the polyketide side chain. nih.gov |
| GLP450-1 (gloP) | Cytochrome P450 Monooxygenase | Performs C-4 hydroxylation of the 3S-hydroxyl-L-homotyrosine residue. uniprot.orgacs.org |
| GLP450-2 (gloO) | Cytochrome P450 Monooxygenase | Performs dihydroxylation (at C-4 and C-5) of the L-ornithine residue. uniprot.orgacs.org |
| GLOXY1 (gloM) | Non-heme Iron Oxygenase | Performs C-3 hydroxylation of the L-homotyrosine residue. uniprot.orgacs.org |
| GLOXY2 (gloF) | Non-heme Iron Oxygenase | Hydroxylates L-proline to form 4R-hydroxy-L-proline and 3S-hydroxy-L-proline. uniprot.orgnih.gov |
| GLOXY3 (gloE) | Non-heme Iron Oxygenase | Believed to hydroxylate L-glutamine to form 3R-hydroxy-L-glutamine. uniprot.org |
| GLOXY4 (gloC) | Non-heme Iron Oxygenase | Cyclizes L-leucine to form 4S-methyl-L-proline for Pneumocandin A0 synthesis. nih.gov |
Transcriptional Regulation of BGC Expression
The expression of the pneumocandin BGC is tightly controlled. Within the cluster, a gene (GLAREA_10050) encoding a putative C2H2 zinc finger transcription factor, named GLTF, was identified. researchgate.netnih.gov It was hypothesized to be a pathway-specific regulator. researchgate.netnih.gov However, subsequent research suggests its role may be more complex and not that of a global activator for the entire cluster; in fact, overexpression of GLTF led to a decrease in Pneumocandin B0 production. researchgate.net More recent studies indicate it may specifically regulate GLOXY2. researchgate.net The regulation of BGCs in fungi is often a multifactorial process involving pathway-specific regulators, broader chromatin-level epigenetic controls, and responses to environmental cues like nutrient availability. mdpi.com
Enzymatic Steps and Mechanisms within the Biosynthetic Cascade
The biosynthesis of pneumocandins is a hybrid PKS-NRPS pathway involving a precise sequence of enzymatic reactions. This compound is a naturally occurring analogue that arises from this pathway, differing from the more abundant pneumocandins A0 and B0 in its hydroxylation pattern. nih.govpatsnap.com
The biosynthetic cascade proceeds as follows:
Lipoinitiation : The pathway begins with the synthesis of the 10R,12S-dimethylmyristic acid side chain by the PKS enzyme, GLPKS4. The thioesterase GLHYD assists in ensuring the efficient turnover of this polyketide. uniprot.orgnih.gov The acyl-AMP ligase, GLligase, then activates this lipid tail and transfers it to the first module of the NRPS assembly line. uniprot.orgnih.gov
Peptide Assembly : The six-module NRPS, GLNRPS4, sequentially incorporates six amino acid residues. The process is initiated by the acylation of L-ornithine with the lipid side chain. uniprot.org The subsequent amino acids, including several non-proteinogenic, hydroxylated variants, are added in order. uniprot.org
Amino Acid Modification : Before or during incorporation into the peptide chain, several amino acids are modified by the cluster's oxygenase enzymes. uniprot.orgacs.org For example, GLOXY2 hydroxylates proline, and GLOXY4 converts leucine (B10760876) into 3S-hydroxyl-4S-methyl-L-proline for pneumocandin A0. uniprot.orgnih.gov The absence of the GLOXY4 product leads to the incorporation of 3S-hydroxyl-L-proline instead, resulting in pneumocandin B0. nih.gov
Formation of this compound : this compound is characterized by specific variations in the hydroxylation of the hexapeptide core compared to other pneumocandins. nih.gov Genetic manipulation studies have shown that inactivating the oxygenase genes GLP450-1, GLP450-2, and GLOXY1 generates a variety of pneumocandin analogues that lack one or more hydroxyl groups on the ornithine and homotyrosine residues. acs.orgnih.gov this compound is one such analogue that is produced naturally as a minor product. nih.gov Its formation can be influenced by fermentation conditions, such as proline supplementation, which alters the spectrum of analogues produced, decreasing the relative amount of this compound. patsnap.com
Cyclization and Release : The final C-terminal domain of the NRPS catalyzes the cyclization and release of the completed lipohexapeptide from the enzyme complex, yielding the final pneumocandin molecule. uniprot.org
Initial Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Assembly
The initial framework of pneumocandin is assembled through the coordinated action of a Nonribosomal Peptide Synthetase (NRPS) and a Polyketide Synthase (PKS). nih.gov The pneumocandin biosynthetic gene cluster in G. lozoyensis features a tandem arrangement of the NRPS gene, GLNRPS4, and the PKS gene, GLPKS4. nih.govresearchgate.net
The assembly process is predicted to begin with the PKS, GLPKS4, which synthesizes the 10,12-dimethylmyristoyl lipid side chain. nih.govresearchgate.net This PKS is a highly reducing type I PKS, containing a methyltransferase domain necessary for the incorporation of methyl groups into the polyketide chain. nih.gov The synthesized lipid side chain is then transferred to the NRPS, GLNRPS4, which is a large, modular enzyme responsible for assembling the cyclic hexapeptide core. nih.govresearchgate.net GLNRPS4 contains six adenylation (A) domains, each responsible for recognizing and activating a specific amino acid precursor. nih.gov These activated amino acids are then sequentially condensed to form the peptide backbone. Disruption of either GLNRPS4 or GLPKS4 has been shown to completely abolish the production of pneumocandins, confirming their essential roles in the biosynthetic pathway. nih.govresearchgate.net
The organization of the pneumocandin gene cluster, with the PKS and NRPS genes located adjacently, is notably more autonomous and organized compared to the biosynthetic gene cluster of echinocandin B. nih.govresearchgate.net
Post-NRPS/PKS Modifying Enzymes: Hydroxylases, Methyltransferases, Acyltransferases, Glycosyltransferases
Following the initial assembly of the lipohexapeptide backbone, a series of post-assembly modifications are carried out by various tailoring enzymes encoded within the pneumocandin gene cluster. These modifications are crucial for the final structure and bioactivity of this compound. The key modifying enzymes include hydroxylases, methyltransferases, and acyltransferases. acs.orgresearchgate.net
The pneumocandin biosynthetic cluster contains a rich assortment of modifying enzymes, including two cytochrome P450 monooxygenases (GLP450-1 and GLP450-2) and four non-heme iron oxygenases (GLOXY1, GLOXY2, GLOXY3, and GLOXY4). acs.orgresearchgate.net These enzymes are responsible for the extensive hydroxylation of the amino acid residues within the hexapeptide core, creating the unusual hydroxylated amino acids characteristic of pneumocandins. researchgate.net
| Enzyme Class | Gene Name(s) | Function in Pneumocandin Biosynthesis |
| Cytochrome P450 Monooxygenases | GLP450-1, GLP450-2 | Hydroxylation of the hexapeptide core. acs.orgresearchgate.net |
| Non-heme Iron Oxygenases (GLOXY) | GLOXY1, GLOXY2, GLOXY3, GLOXY4 | Hydroxylation of amino acid precursors and the peptide core. acs.orgresearchgate.netasm.org |
Functional Characterization of Key Modifying Enzymes (e.g., GLOXY genes, P450-type monooxygenases)
Functional characterization of the modifying enzymes has provided significant insights into the pneumocandin biosynthetic pathway. Gene disruption studies have been instrumental in elucidating the specific roles of these enzymes.
GLOXY Genes: The GLOXY genes encode for non-heme, α-ketoglutarate-dependent oxygenases. asm.org
GLOXY4 : This enzyme is essential for the biosynthesis of pneumocandin A0. It catalyzes the cyclization of L-leucine to form 4S-methyl-L-proline, a key building block of the pneumocandin A0 scaffold. asm.org Disruption of GLOXY4 leads to the exclusive production of pneumocandin B0, the precursor to the antifungal drug caspofungin. asm.org
GLOXY1 : Insertional inactivation of GLOXY1 results in the generation of pneumocandin analogues lacking hydroxyl groups on the 4R,5R-dihydroxy-ornithine and 3S,4S-dihydroxyhomotyrosine moieties. acs.orgresearchgate.net
GLOXY2 (GloF) : This enzyme has been characterized as a proline hydroxylase responsible for the formation of 3S-hydroxyl-4S-methyl-L-proline, 3S-hydroxyl-L-proline, and 4S-hydroxyl-L-proline, all of which are essential proline-derived building blocks for pneumocandins. asm.org
GLOXY3 : This enzyme has been shown in vitro to catalyze the β-hydroxylation of L-Gln. researchgate.net
P450-type Monooxygenases: These heme-containing enzymes also play a crucial role in hydroxylation. acs.orgresearchgate.net
GLP450-1 and GLP450-2 : Inactivation of these genes, along with GLOXY1, has led to the production of a variety of pneumocandin analogues with varying degrees of hydroxylation on the ornithine and homotyrosine residues of the hexapeptide core. acs.orgresearchgate.net This demonstrates their involvement in the hydroxylation cascade that decorates the core peptide.
Substrate Specificity and Reaction Mechanisms of Post-Assembly Enzymes
The post-assembly enzymes exhibit remarkable substrate specificity and employ precise reaction mechanisms to modify the pneumocandin scaffold.
The GLOXY enzymes, being α-ketoglutarate-dependent dioxygenases, utilize iron (II) as a cofactor and α-ketoglutarate as a co-substrate to catalyze hydroxylation reactions. The proposed mechanism for GLOXY4 involves two oxidation steps on the C-5 of L-leucine, followed by spontaneous dehydration and a subsequent reduction to yield 4S-methyl-L-proline. asm.org
The cytochrome P450 monooxygenases catalyze hydroxylation reactions via a well-established catalytic cycle involving the activation of molecular oxygen. researchgate.netwikipedia.orgpurdue.edu These enzymes are generally membrane-bound and receive electrons from a partner reductase. wikipedia.org Their specificity dictates which positions on the pneumocandin core are hydroxylated.
The generation of numerous pneumocandin analogues through the disruption of these modifying enzymes highlights their specific roles in the biosynthetic pathway and provides a platform for structure-activity relationship studies. acs.orgresearchgate.net
Lipoinitiation Reaction: Acyl-CoA Ligase Involvement and Mechanism
The attachment of the 10R,12S-dimethylmyristoyl side chain to the hexapeptide core is a critical lipoinitiation step in pneumocandin biosynthesis. acs.orgnih.gov This reaction is essential, as the absence of the lipid side chain abolishes antifungal activity. nih.gov The pneumocandin gene cluster contains a gene, GLligase, which encodes a putative AMP-dependent ligase, not an acyl-CoA ligase as seen in some other lipopeptide pathways. acs.orgnih.gov
Experimental evidence has confirmed that the gene product of GLligase is responsible for catalyzing this lipoinitiation step. acs.orgnih.gov The proposed mechanism involves the activation of the 10,12-dimethylmyristic acid, synthesized by GLPKS4, by GLligase to form an acyl-AMP intermediate. This activated acyl group is then transferred to the first thiolation (T) domain of the NRPS, GLNRPS4, initiating the peptide elongation process. acs.orgnih.gov
Interestingly, in the absence of a functional GLPKS4, GLligase has been shown to be capable of activating and transferring alternative fatty acids, such as myristic, pentadecanoic, and palmitic acids, to the NRPS, leading to the formation of novel pneumocandin analogues. acs.orgnih.gov This demonstrates a degree of substrate flexibility in the lipoinitiation enzyme.
Furthermore, a putative type II thioesterase gene, GLHYD, located upstream of GLPKS4, has been found to be necessary for the optimal function of GLPKS4 and to achieve normal production levels of pneumocandins. acs.orgnih.gov Disruption of GLHYD significantly reduces pneumocandin A0 production. nih.gov
| Component | Gene | Function |
| Acyl AMP-Ligase | GLligase | Activates and transfers the lipid side chain to the NRPS. acs.orgnih.gov |
| Polyketide Synthase | GLPKS4 | Synthesizes the 10R,12S-dimethylmyristoyl side chain. nih.gov |
| Type II Thioesterase | GLHYD | Required for optimal function of GLPKS4. acs.orgnih.gov |
Precursor Amino Acid Incorporation and Metabolic Flux Analysis in Biosynthesis
The biosynthesis of this compound is dependent on the availability of specific precursor amino acids. nih.gov Labeling experiments have identified proline, tyrosine, and glutamic acid as key precursors for the pneumocandin B0 backbone. nih.gov The supply of these amino acids can be a limiting factor in fermentation, and strategies such as precursor feeding have been employed to enhance production. For instance, the addition of proline has been shown to increase the yield of pneumocandin B0 in a dose-dependent manner. nih.gov
Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through the various pathways within a cell, providing insights into cellular physiology and the regulation of metabolism. ucdavis.edunih.gov In the context of pneumocandin production, MFA can be used to understand how carbon and nitrogen sources are utilized and partitioned between primary metabolism (e.g., cell growth) and secondary metabolism (i.e., pneumocandin biosynthesis). dntb.gov.uanih.gov
Studies have used metabolomics and flux analysis to identify bottlenecks in the pneumocandin biosynthetic pathway. dntb.gov.ua For example, acetyl-CoA and NADPH have been identified as key limiting factors. dntb.gov.ua By analyzing the metabolic fluxes in high-producing strains compared to parent strains, researchers have identified key metabolites and pathways that are directly correlated with pneumocandin biosynthesis. dntb.gov.ua This knowledge can then be used to devise rational strategies for strain improvement and process optimization, such as targeted gene overexpression or optimized feeding strategies, to channel more precursors towards pneumocandin production. dntb.gov.uanih.gov
Molecular Mechanism of Action Against Fungal Pathogens
Specificity of Target Engagement: Inhibition of 1,3-β-D-Glucan Synthase (FKS complex)
The exclusive target of Pneumocandin D0 is the 1,3-β-D-glucan synthase (GS), an enzyme complex responsible for synthesizing 1,3-β-D-glucan, a critical homopolysaccharide component of the fungal cell wall. oup.comoup.comcsic.es This enzyme complex is integral to the plasma membrane and is essential for maintaining the structural integrity of the cell wall. mdpi.comnih.gov The catalytic subunit of this complex is encoded by the FKS genes (such as FKS1 and FKS2). oup.comnih.gov Genetic and biochemical studies have confirmed that the FKS proteins are the direct target of echinocandins. oup.comasm.org Disruption of the FKS1 gene in Candida albicans has been shown to be crucial for its susceptibility to these inhibitors. asm.orgacs.org The inhibition of 1,3-β-D-glucan synthase is non-competitive, meaning the drug does not bind to the same active site as the enzyme's substrate, UDP-glucose. wikipedia.orgnewdarin.com
Recent structural studies of the Saccharomyces cerevisiae FKS1 protein have provided high-resolution insights into the enzyme's architecture. nih.gov These studies reveal a complex transmembrane protein with its active site located at the interface between the cytoplasm and the plasma membrane, connected to a channel presumed to be for glucan translocation across the membrane. mdpi.comnih.gov
Molecular Interactions at the Enzyme Active Site
While echinocandins like this compound are non-competitive inhibitors, their binding site is crucial for their inhibitory action. The binding site is not the catalytic center where UDP-glucose binds but is located on the FKS1 subunit of the glucan synthase complex. nih.govnih.gov Mutations conferring resistance to echinocandins are often found clustered in specific "hot spot" regions within the FKS1 gene, which provides strong evidence for the location of the drug-binding site. mdpi.comjst.go.jp
Cryo-electron microscopy structures of FKS1 from Saccharomyces cerevisiae have revealed that these resistance-conferring mutations are located in a region near transmembrane helices TM5, TM6, and TM8. nih.gov It is hypothesized that the lipophilic side chain of the echinocandin molecule inserts into the plasma membrane, which may disrupt the local membrane environment and perturb the function of the FKS1 enzyme. csic.esmdpi.com Structural analysis of a resistant FKS1 mutant (S643P) showed altered lipid arrangements in this hot spot region, suggesting that resistance may arise from changes in the drug's binding site or by altering the enzyme's response to the membrane disruption caused by the drug. mdpi.comnih.gov The active site itself, where catalysis occurs, involves highly conserved residues, and is distinct from these echinocandin-binding hot spots. nih.govresearchgate.net
Allosteric Modulation of Glucan Synthase Activity
The binding of this compound to a site distant from the catalytic active site induces a conformational change in the 1,3-β-D-glucan synthase enzyme, which is characteristic of allosteric inhibition. This modulation effectively halts the synthesis of the glucan polymer. mdpi.com The enzyme complex, which includes the catalytic FKS1 subunit and a regulatory Rho1 GTPase subunit, is a dynamic structure. oup.com The binding of the echinocandin interferes with the normal function of this complex, leading to the cessation of glucan chain elongation. csic.es This allosteric inhibition prevents the enzyme from properly polymerizing glucose molecules from UDP-glucose into the growing β-glucan chain, thereby starving the cell of this essential structural component. nih.govmdpi.com
Cellular and Subcellular Consequences of 1,3-β-D-Glucan Synthesis Inhibition (Non-Clinical)
The inhibition of 1,3-β-D-glucan synthesis by this compound has profound and detrimental effects on fungal cells. The consequences are a direct result of the loss of this crucial structural polymer, leading to a compromised cell wall and subsequent cellular stress and morphological changes. oup.comnih.govresearchgate.net
Disruption of Fungal Cell Wall Integrity and Homeostasis
The fungal cell wall is a dynamic structure essential for protecting the cell from osmotic stress, defining its shape, and mediating interactions with the environment. nih.govmdpi.com The primary structural component of the cell wall in many pathogenic fungi is 1,3-β-D-glucan. oup.comcsic.es By inhibiting its synthesis, this compound directly compromises the cell wall's structural integrity. ontosight.airesearchgate.net This disruption makes the cell osmotically sensitive and unable to withstand internal turgor pressure, a state that can lead to cell lysis. csic.esnewdarin.com The cell wall becomes functionally impaired, losing its ability to properly regulate cell growth and division. nih.gov
Induction of Cell Stress Responses (e.g., Cell Wall Integrity Pathway activation)
Fungal cells possess sophisticated signaling networks to respond to cell wall damage. When the cell wall is compromised by agents like this compound, the Cell Wall Integrity (CWI) pathway is activated as a compensatory response. core.ac.ukresearchgate.netasm.org This pathway is a conserved signaling cascade that senses cell wall stress and initiates a transcriptional program to reinforce the cell wall. core.ac.uknih.gov
Activation of the CWI pathway involves a series of protein kinases, culminating in the activation of the MAP kinase Slt2. core.ac.uknih.gov Activated Slt2 then triggers the expression of numerous genes involved in cell wall synthesis and remodeling, including an increase in chitin (B13524) synthesis as a compensatory mechanism to strengthen the weakened wall. mdpi.comresearchgate.net Studies have shown that exposure to echinocandins induces the expression of genes regulated by the CWI pathway. core.ac.ukasm.orgnih.gov This stress response is a clear indicator that the cell is attempting to counteract the damage inflicted by the inhibition of glucan synthesis.
Morphological Aberrations in Fungal Cells (e.g., Lysis, Swelling)
The direct consequence of a weakened cell wall is the appearance of severe morphological abnormalities in fungal cells. nih.gov Growing fungal cells, particularly at the tips of hyphae or at bud sites where cell wall synthesis is most active, are highly susceptible. oup.com Exposure to this compound and other echinocandins leads to observable effects such as cell swelling, where the cell takes on a bloated, rounded appearance due to the influx of water that the compromised wall cannot contain. nih.gov Ultimately, this osmotic instability leads to cell lysis, where the cell membrane ruptures, causing cell death. ontosight.aicsic.es This lytic and fungicidal effect is a hallmark of echinocandin activity against susceptible fungi like Candida species. csic.es
Data Tables
Table 1: Research Findings on this compound and Related Echinocandins
| Compound/Class | Target Enzyme | Mechanism | Effect on Fungal Cells | Key Findings Source |
|---|---|---|---|---|
| This compound | 1,3-β-D-glucan synthase (FKS complex) | Non-competitive inhibition | Disruption of cell wall, cell lysis, morphological aberrations | nih.govoup.comoup.com |
| Echinocandins (general) | 1,3-β-D-glucan synthase (FKS complex) | Non-competitive, allosteric inhibition | Cell wall stress, activation of CWI pathway, cell swelling and lysis | csic.eswikipedia.orgcore.ac.uknih.gov |
Comparative Analysis of this compound Mechanism with Other Echinocandins
The fundamental molecular mechanism of action for all echinocandins, including this compound, is the noncompetitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex. genome.jpasm.org This enzyme is integral to the formation of β-(1,3)-D-glucan, a critical polysaccharide that ensures the structural integrity of the cell walls of many pathogenic fungi. chemimpex.com By disrupting this process, echinocandins compromise the fungal cell wall, leading to osmotic instability and ultimately cell lysis. wikipedia.org This target is highly specific to fungi, as mammalian cells lack a cell wall and the corresponding glucan synthase enzyme. nih.gov
While this core mechanism is a unifying feature of the echinocandin class, significant differences exist between this compound and the clinically prevalent semi-synthetic echinocandins—Caspofungin, Micafungin, and Anidulafungin (B1665494). These differences, rooted in their distinct chemical structures, lead to variations in their antifungal spectrum, potency, and interactions with the target enzyme across different fungal species.
This compound is a naturally occurring lipopeptide isolated from the fungus Zalerion arboricola (also known as Glarea lozoyensis). researchgate.net In contrast, Caspofungin, Micafungin, and Anidulafungin are semi-synthetic derivatives. Caspofungin is derived from Pneumocandin B0, another natural product from G. lozoyensis. wikipedia.orgdrugbank.com Anidulafungin is synthesized from Echinocandin B, a fermentation product of Aspergillus nidulans, while Micafungin is derived from FR901379, produced by Coleophoma empetri. wikipedia.orgresearchgate.net These synthetic modifications were engineered to improve upon the properties of the natural precursors.
The primary distinction of this compound lies in its potent and specific activity against Pneumocystis carinii (reclassified as Pneumocystis jirovecii), the causative agent of life-threatening pneumonia in immunocompromised individuals. researchgate.net Early studies identified it as the most potent of the naturally-occurring echinocandins against this specific pathogen. researchgate.net This specificity suggests a unique interaction with the P. carinii glucan synthase enzyme, which may differ structurally from the analogous enzymes in other fungi like Candida or Aspergillus.
Structural variations in the cyclic hexapeptide core and, most significantly, the N-linked acyl lipid side chain are responsible for the differing biological activities across the echinocandin class. wikipedia.org This lipid side chain acts as an anchor, embedding the molecule in the fungal cell membrane to facilitate the inhibition of the synthase complex. wikipedia.org
Caspofungin retains the 10,12-dimethylmyristoyl side chain of its precursor, Pneumocandin B0, but modifications to the hexapeptide core, including the addition of an aminoethylamino group, enhance its water solubility and efficacy. wikipedia.orgpfizermedicalinformation.com
Anidulafungin is distinguished by a unique lipophilic side chain consisting of a 4''-(pentyloxy)[1,1':4',1''-terphenyl]-4-yl group, a feature not found in the natural pneumocandins. pfizermedicalinformation.comscbt.com
Micafungin possesses a complex side chain, [4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl, and is further characterized by a sulfate (B86663) group on the homotyrosine residue of the peptide core. genome.jp
These structural differences influence the inhibitory profile of each compound. For example, studies on Candida albicans have shown that Anidulafungin can have a lower half-maximal inhibitory concentration (IC50) for the 1,3-β-D-glucan synthase enzyme compared to Caspofungin, indicating higher intrinsic potency against that target. asm.orgbiomol.comacs.org While specific IC50 data for this compound is not extensively published, the diverging structure-activity relationship observed among the pneumocandin family suggests that structural nuances dictate potency against different fungal species. nih.gov For instance, some pneumocandins are selectively more potent against P. carinii, whereas others, like Pneumocandin A0 and B0, show greater activity against Candida albicans. nih.gov This highlights that while the target is the same, the precise molecular interactions between the drug and the enzyme's binding site vary, leading to a differentiated spectrum of activity.
The following table provides a comparative overview of these key mechanistic and structural features.
| Feature | This compound | Caspofungin | Micafungin | Anidulafungin |
|---|---|---|---|---|
| Origin | Natural Product (Zalerion arboricola) researchgate.net | Semi-synthetic (from Pneumocandin B0) wikipedia.org | Semi-synthetic (from FR901379) wikipedia.org | Semi-synthetic (from Echinocandin B) pfizermedicalinformation.com |
| Core Mechanism | Noncompetitive inhibition of β-(1,3)-D-glucan synthase genome.jpasm.org | |||
| Molecular Formula | C50H80N8O18 | C52H88N10O15 drugbank.com | C56H71N9O23S wikipedia.orgscbt.com | C58H73N7O17 pfizermedicalinformation.comscbt.com |
| Key Structural Feature | Natural cyclic hexapeptide with lipid side chain | 10,12-dimethyltetradecanoyl side chain; modified hexapeptide core drugbank.com | Complex side chain with a sulfated catechol moiety genome.jp | Lipophilic terphenyl side chain pfizermedicalinformation.com |
| Primary Antifungal Spectrum Distinction | High potency against Pneumocystis carinii researchgate.net | Broad spectrum including Candida and Aspergillus spp. drugbank.com | Broad spectrum against Candida and Aspergillus spp. wikipedia.orgcaymanchem.com | Potent activity against Candida and Aspergillus spp. biomol.commedchemexpress.com |
Structure Activity Relationship Sar Studies and Rational Design of Analogs
Elucidation of Pharmacophore and Essential Structural Elements for Biological Activity
The antifungal activity of pneumocandins, including Pneumocandin D0, is primarily attributed to their ability to inhibit the (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. ontosight.ainih.gov The core structure responsible for this activity, known as the pharmacophore, consists of a cyclic hexapeptide and a lipophilic acyl side chain. ontosight.ai
Key structural elements essential for the biological activity of pneumocandins have been identified through extensive research:
The Lipophilic Side Chain: This acyl chain acts as an anchor, allowing the molecule to embed within the fungal cell membrane where the (1,3)-β-D-glucan synthase is located. ontosight.aitandfonline.com The nature and length of this side chain significantly influence the compound's antifungal potency and can also affect properties like hemolytic activity. nih.govuniroma1.it Chemical or enzymatic removal of this side chain results in a complete loss of antifungal activity. nih.gov
Specific Hydroxylations: Hydroxylation patterns on the cyclic hexapeptide core and the side chain are critical. For example, this compound is characterized by additional hydroxyl groups compared to other pneumocandins like Pneumocandin B0. google.com These hydroxylations can impact the molecule's interaction with the target enzyme and its physicochemical properties.
Hemiaminal Functionality: The hemiaminal linkage within the cyclic peptide core of some pneumocandins is a site of chemical instability. uniroma1.it Modifications at this position have been a key strategy in developing more stable and potent analogs. uniroma1.it
Strategies for Chemical Modification and Semisynthesis of this compound Analogs
Building on the understanding of the pharmacophore, researchers have employed various strategies to chemically modify this compound and other pneumocandins to create semisynthetic analogs with enhanced therapeutic profiles. These strategies primarily focus on modifying the lipophilic side chain and the cyclic hexapeptide core. nih.govtandfonline.comnih.govuniroma1.itresearchgate.net
Modification of the Lipophilic Side Chain: Impact on Target Binding and Selectivity
The lipophilic side chain is a major determinant of antifungal potency and plays a role in the compound's interaction with the fungal cell membrane. tandfonline.comuniroma1.it Modifications to this part of the molecule have been extensively explored to improve target binding and selectivity.
Side Chain Replacement: A key strategy involves the deacylation of the natural product followed by the introduction of synthetic side chains. uniroma1.it This approach has been successful in creating analogs with reduced hemolytic potential while maintaining or improving antifungal activity. uniroma1.itopenaccessjournals.com For example, replacing the natural 10,12-dimethylmyristoyl side chain of pneumocandin B0 with other acyl groups has been a focus of research. uniroma1.it
Impact of Lipophilicity: Generally, increasing the lipophilicity of the side chain leads to improved anti-Candida activity. uniroma1.it However, there is a balance to be struck, as excessive lipophilicity can lead to undesirable properties.
Mutasynthesis: Genetic engineering techniques, specifically mutasynthesis, have been used to create novel pneumocandin analogs with different side chains. nih.govacs.org By disrupting the gene responsible for the synthesis of the natural side chain and feeding the culture with alternative fatty acid precursors, researchers have produced new pneumocandins with straight-chain fatty acids (C14, C15, and C16). nih.gov One such analog, with a pentadecanoic acid side chain, demonstrated enhanced antifungal activity compared to the parent compound. nih.gov
Derivatization of the Cyclic Hexapeptide Core: Effects on Stability and Activity
Modifications to the cyclic hexapeptide core have been instrumental in improving the stability and activity of pneumocandin analogs. researchgate.net
Hemiaminal Modification: The inherent instability of the hemiaminal linkage in some pneumocandins under both acidic and basic conditions leads to inactive degradation products. uniroma1.it To overcome this, chemists have developed methods to replace this linkage. A significant breakthrough was the substitution of the hemiaminal with an ethylenediamine, which led to the development of highly potent and stable analogs like caspofungin, a derivative of pneumocandin B0. nih.gov
Amino Acid Substitution and Modification: Altering the amino acid residues within the core can have a profound impact on activity. For instance, the conversion of the hydroxyglutamine residue to a hydroxyornithine has been shown to increase the antipneumocystis activity of pneumocandin B0 derivatives. wikipedia.org The introduction of a cationic aminoethyl ether group at a specific position on the core increased water solubility, stability, and activity against Candida and Aspergillus species. tandfonline.comnih.gov
Introduction of Novel Chemical Moieties and Their Biological Implications
The introduction of novel chemical groups that are not present in the natural product has been a successful strategy for creating improved antifungal agents. nih.gov
Prodrug Strategies: To improve solubility, prodrug approaches have also been investigated. Acylation or phosphorylation of the homotyrosine phenolic hydroxyl group has been used to create carbamate, carbonate, ester, and phosphate (B84403) prodrugs of pneumocandin B0, which exhibit significantly higher solubility in aqueous solutions. uniroma1.it
In Vitro Evaluation of Designed Analogs: Glucan Synthase Inhibition Assays and Cellular Activity (non-clinical)
The biological activity of newly designed pneumocandin analogs is assessed through a series of in vitro tests. These include direct inhibition assays against the target enzyme, (1,3)-β-D-glucan synthase, and cellular assays to determine their antifungal activity against various fungal pathogens. nih.govuniroma1.it
Determination of IC50 Values against Purified Enzymes
A critical step in evaluating the potency of new analogs is to determine their 50% inhibitory concentration (IC50) against purified or membrane-associated (1,3)-β-D-glucan synthase. nih.govasm.org This assay provides a direct measure of the compound's ability to inhibit its molecular target.
The assay typically involves preparing a membrane fraction containing the glucan synthase enzyme from a fungal species like Candida albicans. nih.govasm.org The enzyme is then incubated with its substrate, UDP-glucose (often radiolabeled), in the presence of varying concentrations of the inhibitor. asm.orgjfda-online.com The amount of synthesized glucan product is then quantified to determine the extent of inhibition. asm.org
For example, studies on new pneumocandin analogs generated through mutasynthesis have shown a range of IC50 values against C. albicans glucan synthase, indicating that changes in the acyl side chain directly impact enzyme inhibition. nih.gov While there is often a correlation between low IC50 values and potent antifungal activity, it is not always a direct one-to-one relationship, suggesting that other factors like cell penetration may also play a role. nih.govasm.org
Table 1: Antifungal Activity and Glucan Synthase Inhibition of Selected Pneumocandin Analogs
| Compound | Modification | Test Organism | MIC (µg/mL) | IC50 (µM) against Glucan Synthase | Reference |
| Pneumocandin B0 | Natural Product | Candida albicans | 0.8 | - | nih.gov |
| Pneumocandin I (5) | Pentadecanoic acid side chain | Candida albicans | 0.1 | - | nih.gov |
| Pneumocandin K (7) | Palmitic acid side chain | Candida albicans | 0.2 | - | nih.gov |
| Pneumocandin A0 | Natural Product | Saccharomyces cerevisiae | - | 1.25 | jfda-online.com |
| L-733,560 | Hybrid of L-705589 & L-731373 | Candida albicans | - | - | nih.govnih.gov |
| L-705,589 | Aminoethyl ether at R3 | Candida albicans | - | - | asm.org |
| L-731,373 | Hydroxyornithine at R2 | Candida albicans | - | - | asm.org |
| MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. |
Assessment of Growth Inhibition in Fungal Model Systems
The evaluation of this compound and its rationally designed analogs for their antifungal activity relies on standardized in vitro susceptibility testing methods. These assays are crucial for determining the potency of the compounds and for understanding their spectrum of activity against various fungal pathogens. The primary methods involve broth microdilution techniques to determine the Minimum Inhibitory Concentration (MIC) for yeast-like fungi and the Minimum Effective Concentration (MEC) for filamentous fungi.
Inhibition of Candida Species
For Candida species, the antifungal activity of pneumocandin compounds is typically quantified by determining the MIC, which is the lowest concentration of the drug that results in a significant (usually 50%) inhibition of growth compared to a drug-free control. oup.com These tests are often performed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Research into semisynthetic analogs of the closely related Pneumocandin B0 provides significant insight into the structure-activity relationships that also inform the potential of this compound derivatives. Studies on water-soluble analogs like L-733,560 and L-743,872 demonstrate potent activity against a wide range of Candida species, including those resistant to other antifungal classes like azoles. nih.govasm.orgasm.org For instance, L-733,560 showed potent in vitro activity against both fluconazole-susceptible and fluconazole-resistant isolates of Candida albicans, with MICs for 90% of strains tested (MIC90) as low as 0.06 µg/mL. asm.org This potent activity is a hallmark of the pneumocandin class, which acts by inhibiting the essential cell wall enzyme (1,3)-β-D-glucan synthase. wikipedia.orgontosight.ainih.gov
The antifungal potency can be influenced by modifications to the core hexapeptide structure. Genetic manipulation of the pneumocandin biosynthetic pathway has generated novel analogs. researchgate.netnih.gov For example, analogs substituted with pentadecanoic and palmitic acid side chains (compounds 5 and 7 in one study) were found to be significantly more active against C. albicans and C. glabrata than the natural fermentation products. nih.gov
Table 1: In Vitro Activity of Pneumocandin Analogs Against Candida Species This table is interactive. You can sort and filter the data.
| Compound | Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|---|
| L-733,560 | Candida albicans | Not Specified | 0.06 | asm.org |
| L-733,560 | Candida spp. (azole-susceptible) | Not Specified | 0.01 - >1.25 | asm.org |
| L-733,560 | Candida spp. (azole-resistant) | Not Specified | 0.01 - >1.25 | asm.org |
| L-743,872 | C. albicans (azole-susceptible) | ≤0.015 - 0.03 | 0.03 | nih.gov |
| L-743,872 | C. albicans (azole-resistant) | ≤0.015 - 0.03 | 0.03 | nih.gov |
| L-743,872 | C. glabrata (azole-susceptible) | ≤0.015 - 0.06 | 0.06 | nih.gov |
| L-743,872 | C. glabrata (azole-resistant) | ≤0.015 - 0.06 | 0.06 | nih.gov |
| L-743,872 | C. tropicalis | ≤0.015 - 0.03 | 0.03 | nih.gov |
| L-743,872 | C. parapsilosis | 0.25 - 1.0 | 1.0 | nih.gov |
| L-743,872 | C. krusei | 0.25 - 2.0 | 2.0 | nih.gov |
| Pneumocandin I (5) | C. albicans | Not Specified | 0.1 | nih.gov |
| Pneumocandin (7) | C. albicans | Not Specified | 0.2 | nih.gov |
Inhibition of Filamentous Fungi
Assessing the in vitro activity of pneumocandins against filamentous fungi such as Aspergillus fumigatus presents a unique challenge. Standard broth dilution MIC tests, which measure the complete inhibition of growth, often yield very high values (e.g., >128 µg/mL), suggesting the compounds are inactive. capes.gov.br However, this is misleading as these compounds have demonstrated efficacy in animal models of aspergillosis. nih.govasm.org
This discrepancy is resolved by observing the morphological effects of the drugs on fungal hyphae. Instead of complete growth inhibition, pneumocandins induce profound changes in hyphal morphology at sub-inhibitory concentrations. These changes include the development of abnormally swollen germ tubes and highly branched, stunted hyphal tips. capes.gov.br Therefore, a more relevant endpoint for this class of drugs against molds is the Minimum Effective Concentration (MEC). The MEC is defined as the lowest drug concentration required to produce these characteristic morphological alterations. capes.gov.br This endpoint shows a good correlation with the inhibition of the target enzyme, (1,3)-β-D-glucan synthase. capes.gov.br
Studies on Pneumocandin B0 and its semisynthetic analogs have established the utility of the MEC assay. For many pneumocandins, MEC values against Aspergillus species are significantly lower than their MICs and align better with their observed in vivo efficacy. capes.gov.br For example, the MEC of micafungin, another echinocandin, against various Aspergillus species ranged from 0.002 to >0.25 µg/mL. jst.go.jp
**Table 2: Morphological Effects and MEC of Pneumocandins Against Aspergillus fumigatus*** *This table is interactive. You can sort and filter the data.
| Compound Class | Fungal Species | Method | Endpoint | Observation | Reference |
|---|---|---|---|---|---|
| Pneumocandins | Aspergillus fumigatus | Light Microscopy | Morphological Change | Abnormally swollen germ tubes, highly branched hyphal tips, distended balloon shapes. | capes.gov.br |
| Pneumocandins | Aspergillus fumigatus | Broth Microdilution | MEC | Lowest concentration producing abnormal, compact hyphal clumps instead of diffuse growth. | capes.gov.br |
| Echinocandins | Aspergillus fumigatus | Broth Microdilution | MEC | MEC values correlate well with in vitro (1,3)-β-D-glucan synthase inhibition. | capes.gov.br |
Bioprocess Development and Enhancement for Research Scale Production
Strain Improvement Strategies for Enhanced Pneumocandin D0 Titer (Research Context)
The wild-type Glarea lozoyensis produces a mixture of pneumocandin analogues, with this compound being a minor constituent. nih.gov To increase the yield for research purposes, targeted genetic modifications and random mutagenesis are employed.
Rational Genetic Engineering Approaches (e.g., Overexpression of BGC genes, Gene Disruption)
The biosynthesis of pneumocandins is governed by a dedicated biosynthetic gene cluster (BGC). researchgate.netresearchgate.net Knowledge of this cluster allows for rational engineering strategies to improve the titer of specific pneumocandins.
Gene Disruption to Block Competing Pathways: A primary strategy to enhance the yield of a desired minor pneumocandin is to disrupt the production of the major analogues. For instance, the production of Pneumocandin A0, a major product in wild-type strains, can be abolished by disrupting the GLOXY4 gene. researchgate.netnih.gov This gene encodes an oxygenase responsible for a key step in the formation of a specific amino acid precursor for Pneumocandin A0. researchgate.net Its inactivation redirects the metabolic flux towards the biosynthesis of other pneumocandins, including Pneumocandin B0, and provides a framework for potentially increasing this compound. researchgate.netnih.gov A similar approach could be envisioned to enhance this compound by identifying and disrupting genes responsible for the biosynthesis of other competing pneumocandins.
Overexpression of Key Biosynthetic Genes: The overexpression of specific genes within the BGC can also lead to increased product titers. Studies on Pneumocandin B0 have shown that overexpressing the glhyp gene, a putative regulatory gene within the cluster, resulted in a 2.38-fold increase in production. nih.gov This suggests that identifying and overexpressing key regulatory or rate-limiting enzyme-encoding genes in the this compound biosynthetic pathway could be a viable strategy for enhancing its production.
Random Mutagenesis and Screening Methodologies
Random mutagenesis, followed by high-throughput screening, is a classical and effective method for improving microbial strain performance without prior knowledge of the genetic pathways. researchgate.netnih.gov
Mutagenesis Techniques: Various physical and chemical mutagens are used to induce random mutations in the genome of Glarea lozoyensis. Atmospheric and room temperature plasma (ARTP) has been successfully used to generate mutant strains with significantly increased production of Pneumocandin B0. tandfonline.comtandfonline.com Other methods include treatment with chemical mutagens like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) or physical mutagens such as UV irradiation and He-Ne lasers. researchgate.net These techniques create a diverse library of mutants, some of which may exhibit enhanced this compound production. mdpi.com
Screening for High-Producing Mutants: After mutagenesis, a crucial step is the screening of the mutant library to identify strains with the desired phenotype—in this case, increased this compound production. mdpi.com This typically involves cultivating individual mutants in a liquid fermentation medium, followed by the extraction and quantification of this compound using analytical techniques like High-Performance Liquid Chromatography (HPLC). google.com
| Strategy | Target Gene/Method | Organism | Effect on Pneumocandin Titer | Reference |
|---|---|---|---|---|
| Gene Disruption | ΔGLOXY4 | Glarea lozoyensis | Abolishes Pneumocandin A0 production, increases Pneumocandin B0 by 9.5-fold | nih.gov |
| Gene Overexpression | glhyp | Glarea lozoyensis | 2.38-fold increase in Pneumocandin B0 production | nih.gov |
| Random Mutagenesis | ARTP | Glarea lozoyensis | 1.39-fold increase in Pneumocandin B0 production in mutant strain Q1 | tandfonline.com |
| Random Mutagenesis | Microwave, He-Ne laser, nystatin-resistance | Glarea lozoyensis | 56.3% increase in Pneumocandin B0 productivity in mutant strain FH-24-135 | researchgate.net |
Optimization of Fermentation Parameters for Biomass and Product Yield
The production of this compound is intricately linked to the growth of Glarea lozoyensis and the environmental conditions of the fermentation process. nih.gov Optimizing these parameters is crucial for maximizing both biomass and product yield in a research setting.
Media Composition, pH, Temperature, and Aeration Effects
The composition of the fermentation medium and the control of physical parameters play a significant role in the production of pneumocandins.
Media Composition: The choice of carbon and nitrogen sources is critical. For pneumocandin production, media often include carbohydrates like lactose (B1674315) or mannitol (B672) and nitrogen sources such as threonine, proline, and yeast extract. google.comfrontiersin.org The specific concentrations of these components can be optimized using statistical methods like response surface methodology to enhance product yield. researchgate.net For example, a medium containing 3.0% lactose, 1.0% threonine, 1.2% proline, and 1.5% MES buffer has been used for Pneumocandin B0 production. google.com
pH and Temperature: The pH of the fermentation broth is typically controlled to maintain optimal conditions for both fungal growth and enzyme activity. For pneumocandin production, the pH is often maintained between 5.0 and 6.6. The temperature is also a critical parameter, with a range of 24-26°C generally being optimal for balancing cell viability and secondary metabolite production.
Aeration and Dissolved Oxygen: As an aerobic fungus, Glarea lozoyensis requires sufficient oxygen for growth and pneumocandin biosynthesis. The dissolved oxygen (DO) level is a key parameter to monitor and control. A DO level of at least 20% is often maintained through controlled aeration. Studies on Pneumocandin B0 have shown that low DO levels can lead to an increase in certain unwanted pneumocandin analogs, while high DO levels can promote the formation of others, such as D(5). nih.gov This highlights the importance of precise DO control for targeting the production of a specific analogue like this compound.
| Parameter | Optimal Range/Value | Impact on Production | Reference |
|---|---|---|---|
| Temperature | 24–26°C | Balances enzyme activity and cell viability. | |
| pH | 5.0–6.6 | Maintains stability for early fermentation and can be modulated based on DO levels. | |
| Dissolved Oxygen (DO) | ≥20% | Critical for production; low levels increase unwanted analogues. | nih.gov |
| Carbon Source | Lactose (3.0 wt%), Mannitol (80 g/L) | Sustains mycelial growth and peptide synthesis. Mannitol-glucose combination showed highest production. | tandfonline.com |
| Nitrogen Source | Threonine (1.0 wt%), Proline (1.2 wt%) | Critical for sustaining mycelial growth and peptide synthesis. |
Fed-Batch and Continuous Fermentation Strategies
While batch fermentation is the simplest mode of operation, fed-batch and continuous strategies offer advantages for research-scale production by extending the productive phase of the culture. eppendorf.com
Fed-Batch Fermentation: This is the most common mode of operation in the bioprocess industry. eppendorf.com In a fed-batch process, nutrients are added incrementally during the fermentation. infors-ht.comcultiply.net This allows for greater control over cell growth and can lead to higher cell densities and product yields by avoiding the substrate inhibition and catabolite repression that can occur in a simple batch process. eppendorf.commdpi.com For pneumocandin production, a fed-batch strategy with the feeding of lactose and ammonia (B1221849) has been shown to reduce broth viscosity and improve ventilation. google.com
Continuous Fermentation: In a continuous process, fresh medium is continuously added to the bioreactor while the culture broth is simultaneously removed. infors-ht.com This maintains a constant environment and can lead to higher productivity over time. infors-ht.commdpi.com While less common for secondary metabolite production in a research setting due to its complexity, continuous fermentation can be a valuable tool for studying the physiology of the producing organism under steady-state conditions. infors-ht.com
Downstream Processing and Purification Methodologies for Academic Applications
The isolation and purification of this compound from the fermentation broth for academic research purposes presents challenges due to its structural similarity to other co-produced pneumocandin analogues.
The initial step in downstream processing is the separation of the fungal biomass from the fermentation broth, which can be achieved through filtration techniques such as using a press filter. ijsrst.com Following this, the product is extracted from the biomass and/or the broth. Solvent extraction is a common method, with isobutanol showing good recovery for Pneumocandin B0. ijsrst.comijsrst.com
Subsequent purification steps are necessary to isolate this compound from other analogues. Chromatographic techniques are essential for this purpose. Due to the failure of reverse-phase chromatography to separate certain pneumocandin isomers, normal-phase chromatography using silica (B1680970) or alumina (B75360) as the stationary phase is often employed. A multi-step process for a related compound involved:
Primary Extraction: Using a solvent like isobutanol.
Crystallization: Precipitating the compound by adding an anti-solvent such as acetone (B3395972) at a controlled temperature (0–10°C).
Chromatography: Utilizing normal-phase silica or alumina chromatography with solvent gradients (e.g., methanol/ethyl acetate) to separate the desired isomer to a high purity.
For academic applications, a combination of these techniques on a smaller scale is typically used to obtain a purified sample of this compound for structural elucidation and biological activity studies.
Extraction Techniques from Fermentation Broth
The first step typically involves filtering the harvested broth, often using techniques like centrifugation or press filtration, to separate the mycelial cake from the fermentation medium. ijsrst.com The target compounds are located within the mycelia. The subsequent extraction is performed on this filtered biomass.
Solvent extraction is employed to recover the pneumocandins from the mycelial cake. Various polar organic solvents have been proven effective for this class of compounds. The selection of the solvent is critical for maximizing yield. Studies focused on the closely related Pneumocandin B0 have identified several effective solvents, with the choice impacting both recovery and initial purity. ijsrst.comepo.org Isobutanol, for example, has been shown to be highly suitable for extraction from the fermentation broth. ijsrst.com
The general extraction protocol involves:
Mixing the mycelial cake with a suitable alcohol-based solvent. google.com
Agitating the mixture for a set period to ensure thorough extraction. ijsrst.com
Separating the solvent layer, which now contains the crude pneumocandin mixture.
Often, the solvent extract is then concentrated under vacuum to reduce the volume before further purification steps. google.com
The following table summarizes solvents used for the extraction of the pneumocandin family of compounds.
Table 1: Solvents for Extraction of Pneumocandins from Fermentation Broth
| Solvent | Type | Reference |
|---|---|---|
| Isobutanol | Alcohol | ijsrst.comepo.org |
| n-Butanol | Alcohol | google.comepo.org |
| Methanol | Alcohol | ijsrst.comnih.gov |
| n-Propanol | Alcohol | epo.org |
| sec-Butanol | Alcohol | epo.org |
Chromatographic Separation and Purification Protocols
Due to the co-production of numerous structurally similar analogues (e.g., Pneumocandin A0, B0, C0), separating this compound to a high degree of purity is a significant challenge that cannot be resolved by simple crystallization alone. epo.orgjoac.info While crystallization can be used as an initial step to achieve moderate purity of the total pneumocandin mixture (approximately 75-85%), chromatographic methods are essential for isolating individual analogues. google.com
Normal-phase chromatography is the most effective technique for resolving the various pneumocandin isomers. epo.org Reverse-phase chromatography has been found to be insufficient for separating certain key analogues. The purification strategy typically involves loading a concentrated crude extract onto a column packed with an adsorbent like silica gel or neutral alumina. epo.orggoogle.com
The separation is achieved by eluting the column with a multi-component mobile phase, allowing the different pneumocandins to emerge from the column at different times. A common mobile phase system consists of a ternary mixture of ethyl acetate, methanol, and water. joac.infonih.gov The precise ratio of these solvents is optimized to maximize the resolution between the target compound and its closely related impurities. nih.gov Advanced methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) have also been developed for separating highly similar isomers like Pneumocandin B0 and C0, and such techniques could be adapted for the purification of D0. google.com Furthermore, research has shown that in-situ modification of the silica stationary phase with L-proline can significantly improve the separation of specific pneumocandin analogues. nih.gov
High-Performance Liquid Chromatography (HPLC) is the standard analytical method used to monitor the purification process and assess the final purity of the isolated this compound. nih.govnih.gov
The table below outlines the key parameters used in the chromatographic purification of pneumocandins.
Table 2: Chromatographic Protocols for Pneumocandin Separation
| Parameter | Description | Reference(s) |
|---|---|---|
| Chromatography Mode | Normal-Phase; Hydrophilic Interaction Liquid Chromatography (HILIC) | epo.orggoogle.com |
| Stationary Phase | Silica Gel, Neutral Alumina | googleapis.comgoogle.comnih.gov |
| Mobile Phase | Ternary mixture, typically Ethyl Acetate / Methanol / Water | joac.infonih.gov |
| Key Challenge | Poor resolution between structurally similar analogues (isomers) | googleapis.comepo.org |
| Enhancement Technique | In-situ modification of silica stationary phase with L-proline | nih.gov |
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Quantification
HPLC and UPLC are indispensable tools for separating and quantifying pneumocandins from complex fermentation extracts and for assessing the purity of the final active pharmaceutical ingredient. These chromatographic techniques separate compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). googleapis.com
While specific HPLC/UPLC parameters for the routine analysis of Pneumocandin D0 are not detailed in the available literature, methods developed for the broader pneumocandin family, including the precursor to Caspofungin, Pneumocandin B0, are well-established. These methods typically employ reversed-phase (RP) chromatography.
A representative RP-HPLC method for analyzing Caspofungin and its related impurities, including Pneumocandin B0, is detailed below. Such a method would be the foundation for developing a specific assay for this compound.
| Parameter | Condition |
|---|---|
| Column | YMC Hydrosphere C18 (150 x 4.6) mm, 3 µm |
| Mobile Phase A | 0.01 M Sodium Acetate, pH adjusted to 4.0 with glacial acetic acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/minute |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 70 minutes |
| Gradient Program | |
| Time (min) | % Mobile Phase B |
| 0 - 14.5 | 33% |
| 14.5 - 35 | 33% → 50% |
| 35 - 50 | 50% → 80% |
| 50 - 70 | 80% → 33% (re-equilibration) |
The data in this table is illustrative, based on a method for Caspofungin and its related substances. impactfactor.orggoogle.com
Developing and validating an HPLC or UPLC method for a specific compound within a complex mixture, such as a fermentation broth, is a meticulous process. googleapis.com The goal is to create a method that is specific, accurate, precise, linear, and robust. For pneumocandins, the challenge lies in achieving adequate resolution between numerous structurally similar analogues. googleapis.comacs.org
Validation, performed according to International Conference on Harmonisation (ICH) guidelines, ensures the method is suitable for its intended purpose. This involves assessing parameters like specificity (the ability to assess the analyte unequivocally in the presence of other components), linearity (the direct proportionality of the detector response to the analyte concentration), and limits of detection (LOD) and quantification (LOQ). impactfactor.org For instance, in a validated method for Caspofungin impurities, the peak purity is confirmed to ensure no co-eluting peaks interfere with the main analyte peak. impactfactor.org
Mass Spectrometry (MS) Techniques for Structural Elucidation and Impurity Profiling
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for the structural elucidation of novel compounds and for identifying and profiling impurities. acs.orgnih.gov For pneumocandins, MS provides the molecular weight and, through fragmentation, reveals details about the compound's structure, such as the peptide sequence and the nature of the lipid side chain. guidechem.comgoogleapis.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental composition. This is a critical step in identifying a new molecule or confirming the identity of a known one. guidechem.comgoogleapis.com The molecular formula for this compound is reported as C₅₀H₈₀N₈O₁₈, with a corresponding molecular weight of 1081.213 Da. This information is derived from HRMS analysis.
The table below illustrates how HRMS data is presented, using examples of newly discovered pneumocandin analogues. The close agreement between the calculated mass (based on the proposed formula) and the experimentally found mass confirms the elemental composition.
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) | Reference |
|---|---|---|---|---|
| Pneumocandin H | C₅₀H₇₉N₈O₁₅ | 1037.5401 | 1037.5413 | googleapis.com |
| Acrophiarin (Pneumocandin Analogue) | C₅₁H₈₁N₈O₁₅ | 1051.5558 | 1051.5557 | googleapis.com |
| Pneumocandin I | C₅₂H₈₃N₈O₁₅ | 1065.5714 | 1065.5768 | googleapis.com |
| Pneumocandin J | C₅₂H₈₃N₈O₁₅ | 1065.5714 | 1065.5765 | googleapis.com |
| Pneumocandin K | C₅₃H₈₅N₈O₁₅ | 1079.5871 | 1079.5852 | googleapis.com |
This table demonstrates the application of HRMS to pneumocandin analogues discovered in a mutasynthesis study. guidechem.comgoogleapis.com
Tandem mass spectrometry (MS/MS) is used to gain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a fingerprint that helps to elucidate the structure of the molecule, such as the sequence of amino acids in the peptide core. acs.org Analysis of MS fragmentation can reveal the presence of analogues that differ by features such as the absence of hydroxyl groups on the peptide core. While specific MS/MS fragmentation data for this compound is not available, this technique was instrumental in its initial structural determination. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing definitive information about the carbon-hydrogen framework and the stereochemistry of a compound. The structure of this compound was determined primarily through spectroscopic analysis, which would have heavily relied on NMR. researchgate.net
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to completely assign the structure of a complex molecule like a pneumocandin.
1D NMR: ¹H NMR provides information about the types and number of protons and their immediate electronic environment. ¹³C NMR shows the signals for each unique carbon atom in the molecule. patsnap.com
2D NMR: These experiments reveal correlations between nuclei, allowing chemists to piece together the molecular structure.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H correlations). This helps to establish spin systems within the molecule, such as those within an amino acid residue.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached (¹H-¹³C one-bond correlations).
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). This is crucial for connecting the individual spin systems (e.g., amino acid residues) to build the complete structure of the peptide and link the lipid side chain. patsnap.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. This is vital for determining the three-dimensional structure and stereochemistry of the molecule.
While the specific ¹H and ¹³C chemical shifts and 2D correlation data for this compound are not published in the reviewed sources, the structural elucidation of related pneumocandins and other complex natural products follows this standard set of experiments to unambiguously assign the complete chemical structure. acs.org
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary and tertiary structures of chiral molecules, such as the cyclic lipopeptide this compound. This method measures the differential absorption of left- and right-circularly polarized light by a sample. For peptides and proteins, the CD spectrum in the far-ultraviolet (UV) region (typically 190-250 nm) is dominated by the absorption of the peptide bond amide chromophores and is highly sensitive to the regular, repeating elements of secondary structure like α-helices, β-sheets, and turns.
While specific circular dichroism studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the application of this technique to the broader echinocandin class of cyclic lipopeptides is established for determining absolute configurations and studying solution conformations. researchgate.net The principles of CD spectroscopy, as applied to other cyclic peptides, provide a strong framework for how this technique can be used to analyze the conformation of this compound. pku.edu.cnsubr.edu
Principles of Conformational Analysis using CD Spectroscopy:
The conformation of the hexapeptide core of this compound is a key determinant of its biological function. CD spectroscopy can provide valuable information on the solution-state conformation of this cyclic peptide. The shape and magnitude of the CD spectrum are indicative of the types of secondary structures present. For instance, a β-turn conformation, which is common in cyclic peptides, exhibits a characteristic CD spectrum. pku.edu.cn
The solvent environment can significantly influence the conformation of flexible molecules. pku.edu.cn CD spectroscopy is an ideal tool to study these solvent-dependent conformational changes by recording spectra in various solvents of different polarities. Such studies can help to mimic the environment of the biological target and provide insights into the bioactive conformation of this compound.
Hypothetical CD Spectral Data for Different Secondary Structures:
The following table illustrates the characteristic CD spectral features for common secondary structures found in peptides. These values represent typical wavelengths for positive and negative bands and can be used as a reference for interpreting the CD spectrum of a cyclic peptide like this compound.
| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet (parallel) | ~196 | ~216 |
| β-Sheet (antiparallel) | ~195 | ~218 |
| β-Turn (Type I) | ~205 | ~225 |
| β-Turn (Type II) | ~205-210 (weak) | ~225-230 |
| Random Coil | ~215 | ~195 |
This table presents generalized data for polypeptide chains and the exact positions and intensities of the bands for a specific molecule like this compound may vary.
Electronic Circular Dichroism (ECD) for Absolute Configuration:
A related and powerful technique is Electronic Circular Dichroism (ECD) spectroscopy. By comparing experimentally measured ECD spectra with quantum chemically calculated spectra for possible stereoisomers, the absolute configuration of chiral centers in a molecule can be unambiguously determined. This approach has been successfully applied to new derivatives within the echinocandin family, highlighting its importance for the structural elucidation of complex natural products like this compound. researchgate.net Given that this compound possesses multiple chiral centers, ECD would be an invaluable tool for confirming its absolute stereochemistry.
Fungal Resistance Mechanisms to Pneumocandin D0 and Mitigation Strategies Academic Focus
Genetic Basis of Resistance: Mutations in FKS Genes Encoding Glucan Synthase Subunits
The primary mechanism of resistance to echinocandins, including Pneumocandin D0, involves mutations in the FKS genes. mdpi.comjst.go.jpacs.org These genes, such as FKS1 and FKS2, encode the catalytic subunits of the β-(1,3)-D-glucan synthase enzyme complex. mdpi.comasm.org Mutations in these genes can reduce the affinity of the Fks protein for the drug, leading to decreased susceptibility. acs.org
In diploid organisms like Candida albicans, a mutation in a single FKS1 allele can be sufficient to confer resistance, indicating that these mutations are often dominant or semi-dominant. asm.orgresearchgate.net The presence of multiple, functionally redundant FKS genes in some fungi, such as FKS1 and FKS2 in Saccharomyces cerevisiae and Candida glabrata, can influence the rate and level of resistance development. asm.orgnih.gov Disruption of one gene may be compensated by the other, but this can also create a scenario where mutations in the remaining functional gene lead to high-level resistance. nih.gov
Specific FKS Hotspot Mutations and Their Impact on this compound Binding
Mutations conferring resistance to echinocandins are frequently clustered in specific, highly conserved regions of the FKS genes, commonly referred to as "hotspot" regions. mdpi.comnih.gov In C. albicans Fks1, these hotspots are typically located at amino acid positions 641-649 (hotspot 1) and 1345-1365 (hotspot 2). nih.gov Recent deep mutational scanning has identified key positions within these hotspots, such as 639, 643, 645, 646, and 647, where amino acid substitutions can lead to resistance. biorxiv.org
These mutations are thought to alter the binding site of the echinocandin molecule. researchgate.net The lipophilic side chain of this compound is crucial for its activity, and it is hypothesized that mutations in the FKS protein may interfere with the binding of this lipid tail. researchgate.net Structural analyses suggest that these hotspot regions are located near the enzyme's active site, which is situated at the interface between the cytoplasm and the cell membrane. researchgate.net Alterations in the amino acid sequence in these areas can, therefore, directly hinder the interaction between the drug and its target enzyme.
Table 1: Common FKS Hotspot Mutations and their Effect on Echinocandin Susceptibility
| Fungal Species | FKS Gene | Hotspot Region | Common Amino Acid Substitutions | Consequence |
|---|---|---|---|---|
| Candida albicans | FKS1 | Hotspot 1 (aa 641-649) | S645P, S645F, S645Y, F641S | Reduced susceptibility to echinocandins. mdpi.comsemanticscholar.org |
| Candida glabrata | FKS1, FKS2 | Hotspot 1 | Various substitutions | Reduced susceptibility to echinocandins. mdpi.comnih.gov |
| Aspergillus fumigatus | FKS1 | Not specified | S678P | Reduced susceptibility to echinocandins. |
Cellular Adaptive Responses to this compound Stress
In addition to genetic mutations, fungi can employ adaptive responses to cope with the cell wall stress induced by this compound. jst.go.jpresearchgate.net These responses are often transient and aim to reinforce the cell wall to compensate for the reduced β-(1,3)-glucan synthesis. researchgate.netcore.ac.uk
Upregulation of Chitin (B13524) Synthase and Other Cell Wall Repair Pathways
A key adaptive mechanism is the upregulation of chitin synthesis. researchgate.netabdn.ac.uk Chitin is another crucial polysaccharide in the fungal cell wall, and increasing its production can help to maintain cell wall integrity when β-(1,3)-glucan synthesis is inhibited. mdpi.comabdn.ac.uk This compensatory increase in chitin is a well-documented response to cell wall damage and is regulated by complex signaling pathways, including the protein kinase C (PKC), high-osmolarity glycerol (B35011) (HOG), and calcineurin signaling pathways. abdn.ac.uknih.gov Exposure to echinocandins can trigger these pathways, leading to increased expression of chitin synthase (CHS) genes and a subsequent rise in the chitin content of the cell wall. abdn.ac.uknih.gov This adaptive response can lead to a state of tolerance, where the fungus can survive in the presence of the drug without having a specific resistance mutation. mdpi.com
Efflux Pump Mechanisms and Their Role in Resistance
Efflux pumps are membrane proteins that actively transport a wide variety of substrates, including drugs, out of the cell. dovepress.comfrontiersin.org The overexpression of genes encoding these pumps is a common mechanism of resistance to various antimicrobial agents, particularly the azole antifungals. nih.govtandfonline.com While the primary mechanism of resistance to echinocandins is target site modification, there is evidence to suggest that efflux pumps may play a contributing role. nih.govnih.gov These pumps, belonging to the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS), can reduce the intracellular concentration of the antifungal agent, thereby diminishing its inhibitory effect. nih.govtandfonline.com However, the direct and significant involvement of efflux pumps in high-level clinical resistance to this compound and other echinocandins is less established compared to their role in azole resistance.
Academic Approaches to Counteract Resistance Development
The rise of resistance to echinocandins has spurred academic research into novel strategies to overcome this challenge. One promising approach involves the chemical modification of the echinocandin structure itself. For instance, the benzylic dehydroxylation of certain echinocandins has been shown to restore their efficacy against resistant strains harboring FKS mutations. acs.org This suggests that modifying the drug to better fit the altered binding site of the mutated enzyme is a viable strategy.
Another area of investigation is combination therapy. The synergistic use of echinocandins with inhibitors of the compensatory pathways, such as chitin synthase inhibitors, has shown promise in enhancing antifungal activity. abdn.ac.uk Similarly, targeting the signaling pathways that regulate cell wall integrity, such as the calcineurin and Hsp90 pathways, with specific inhibitors can also increase the susceptibility of fungi to echinocandins. nih.gov Furthermore, the development of efflux pump inhibitors, while still in early stages for fungal pathogens, represents a potential avenue to restore the effectiveness of existing antifungal drugs. tandfonline.commdpi.com High-throughput screening of compound libraries is also being employed to identify novel molecules that can either directly inhibit the resistant enzymes or act as adjuvants to enhance the activity of current antifungals. nih.govresearchgate.net
Combination Studies with Non-Prohibited Agents (e.g., synergy on a molecular or cellular level)
Combination therapy, which involves the simultaneous use of two or more drugs, is a promising strategy to enhance antifungal efficacy, broaden the spectrum of activity, and reduce the development of resistance. researchgate.netfrontiersin.org The primary goal is to achieve a synergistic interaction, where the combined effect of the drugs is greater than the sum of their individual effects. nih.govconicet.gov.ar Several mechanisms can lead to synergy, including the inhibition of different steps in a critical biochemical pathway or the enhanced penetration of one drug due to the cell wall or membrane-disrupting activity of another. nih.govdoi.org
In vitro studies have evaluated the combination of pneumocandin derivatives with other established antifungal agents against various fungal pathogens. One study investigated the interactions of the pneumocandin L-733,560, a water-soluble derivative of Pneumocandin B0, with amphotericin B. nih.gov The results showed indifferent activity against Candida albicans, meaning the combination was no more effective than the most active single agent. However, the combination demonstrated additive effects against Cryptococcus neoformans and Aspergillus fumigatus, indicating a modest enhancement of activity. nih.gov
Another study focusing on the pneumocandin L-743,872 against Cryptococcus neoformans revealed that its combination with amphotericin B resulted in synergistic or additive effects for all tested isolates. asm.org When combined with fluconazole, the interactions varied from synergistic to additive or autonomous (indifference), even against fluconazole-resistant isolates. asm.org Importantly, no antagonistic interactions, where the combined effect is less than that of the least active drug, were observed in these studies for any combination. asm.org These findings suggest a potential role for pneumocandins in combination therapy, particularly for difficult-to-treat infections. asm.org
Design of Analogs Overcoming Resistance Mutations
The primary mechanism of clinical resistance to the echinocandin class of antifungals, which includes pneumocandins, involves specific point mutations in the FKS genes. researchgate.netacs.org These genes, such as FKS1 and FKS2, encode the catalytic subunit of the target enzyme, β-(1,3)-D-glucan synthase. researchgate.netasm.org Mutations in "hot spot" regions of these genes can reduce the binding affinity of the drug to its target, thereby decreasing its inhibitory activity and rendering the fungus resistant. researchgate.netacs.org
A key strategy to combat this resistance is the rational design of new analogs that can effectively inhibit the mutated enzyme. acs.org One innovative approach involves the targeted chemical modification of the echinocandin structure to restore its potency against resistant fungal strains. acs.org
Recent research has demonstrated that the benzylic dehydroxylation of echinocandins can overcome resistance conferred by a wide range of FKS mutations. acs.org This strategy was explored by synthesizing dehydroxylated derivatives of the echinocandins anidulafungin (B1665494) and rezafungin. The removal of a specific hydroxyl group from the echinocandin core structure was shown to dramatically improve the drug's efficacy against resistant isolates. acs.org For instance, the dehydroxylated analog of anidulafungin was significantly more potent than the parent drug against a panel of echinocandin-resistant strains, with improvements in activity up to 16-fold. acs.org This suggests that even a minor structural change can profoundly alter the interaction between the drug and the mutated target enzyme, restoring its inhibitory power. acs.org
This approach of designing analogs to overcome specific resistance mutations holds significant promise for extending the clinical utility of the pneumocandin and echinocandin family of antifungals, ensuring their continued effectiveness in the face of evolving fungal pathogens. acs.org
Interdisciplinary Approaches and Future Research Avenues
Synthetic Biology and Pathway Engineering for Novel Pneumocandin Production
Synthetic biology and pathway engineering offer powerful tools to overcome the limitations of natural production and to generate novel pneumocandin analogs with improved properties. These approaches involve the rational manipulation of the pneumocandin biosynthetic gene cluster (BGC).
Heterologous Expression of BGCs in Amenable Hosts
The complete pneumocandin biosynthetic gene cluster has been identified in the fungus Glarea lozoyensis. nih.govasm.org This discovery provides a genetic blueprint for transferring the entire pathway into a more tractable host organism for production. nih.gov Amenable hosts, such as Aspergillus nidulans or Saccharomyces cerevisiae, are well-characterized and genetically malleable, offering advantages in terms of fermentation time and yield. asm.orgmdpi.com The process involves cloning the entire pneumocandin BGC from G. lozoyensis and introducing it into the heterologous host. nih.gov Successful expression relies on ensuring the host can provide the necessary precursors and that the fungal enzymes are correctly folded and functional. mdpi.com This strategy not only has the potential to increase the production of known pneumocandins like D0 but also facilitates the engineering of the pathway for novel compound generation. nih.govnih.gov
Combinatorial Biosynthesis for Diversifying Pneumocandin Analogs
Combinatorial biosynthesis leverages the modular nature of the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes that form the core of the pneumocandin structure. rsc.org By swapping or modifying specific domains within these enzymes, it is possible to incorporate different amino acid or acyl chain precursors, leading to a diverse array of new pneumocandin analogs. acs.org For instance, altering the adenylation (A) domains of the NRPS can change the specific amino acids incorporated into the hexapeptide core. researchgate.net Similarly, engineering the PKS responsible for the lipid side chain can result in analogs with modified lipophilicity and, potentially, improved antifungal activity or reduced toxicity. researchgate.net Mutasynthesis, a related technique, involves feeding modified precursors to a mutant strain blocked in the biosynthesis of the natural precursor, which can then be incorporated into the final product. researchgate.net These approaches have already been used to generate novel pneumocandins with altered hydroxylation patterns and side chains, some of which have shown enhanced potency. acs.orgresearchgate.net
Table 1: Examples of Genetically Engineered Pneumocandin Analogs
| Original Compound | Genetic Modification | Resulting Analog(s) | Key Finding |
| Pneumocandin A0 & B0 | Inactivation of oxygenase genes (GLP450-1, GLP450-2, GLOXY1) | Pneumocandins with one to four fewer hydroxyl groups | Altered hydroxylation patterns can lead to analogs (Pneumocandins F and G) with increased potency against Candida and Aspergillus species. acs.org |
| Pneumocandin B0 | Disruption of GLOXY4 gene | Exclusive production of Pneumocandin B0 | GLOXY4 is responsible for creating the (4S)-methyl-L-proline in Pneumocandin A0, and its absence prevents A0 formation. wikipedia.org |
| Pneumocandin B0 | Disruption of GLPKS4 and feeding of alternative fatty acids | Pneumocandins with straight C14, C15, and C16 side chains | The acyl ligase (GLligase) can accept alternative fatty acid precursors, leading to novel lipopeptides with modified side chains. researchgate.net |
Metabolomics and Proteomics Studies of Pneumocandin D0 Treated Fungi (Academic focus)
Understanding the detailed molecular response of fungi to this compound treatment is crucial for elucidating its full mechanism of action and identifying potential resistance mechanisms. Metabolomics and proteomics are powerful tools for achieving this. mdpi.com
Metabolomics studies would involve exposing susceptible fungi, such as Candida albicans or Aspergillus fumigatus, to this compound and analyzing the resulting changes in the cellular metabolome. mdpi.com This could reveal not only the direct impact on cell wall glucan synthesis but also downstream effects on other metabolic pathways. mdpi.com For example, disruptions in cell wall integrity could trigger compensatory changes in osmotic stress response pathways or alterations in central carbon metabolism. frontiersin.org
Proteomics, the large-scale study of proteins, can complement metabolomic data by identifying changes in protein expression in response to this compound. This could involve quantifying the upregulation or downregulation of proteins involved in cell wall biosynthesis, stress response, and other cellular processes. Such studies could pinpoint the specific cellular machinery that fungi use to counteract the effects of the drug.
Structural Biology of Glucan Synthase and this compound Binding (e.g., Cryo-EM, X-ray crystallography)
The target of pneumocandins is the enzyme 1,3-β-D-glucan synthase, a large, membrane-bound protein complex. wikipedia.orgmdpi.com Elucidating the high-resolution structure of this enzyme, both alone and in complex with this compound, is a major goal of structural biology. mdpi.com Techniques like cryo-electron microscopy (Cryo-EM) and X-ray crystallography are essential for this endeavor. nih.govresearchgate.net
Recent cryo-EM structures of the fungal 1,3-β-glucan synthase (Fks1) have provided the first detailed views of this crucial enzyme, revealing a central catalytic domain and a transmembrane channel for the growing glucan chain. nih.govnih.gov These structures have offered initial insights into the enzyme's mechanism and how it is regulated. nih.govbiorxiv.orgresearchgate.net
Determining the structure of the Fks1-Pneumocandin D0 complex would be a significant breakthrough. It would allow researchers to visualize the precise binding site and the conformational changes that occur upon inhibition. mdpi.com This information is invaluable for understanding the structure-activity relationships of different pneumocandin analogs and for the rational design of new, more potent inhibitors. rsc.orgnih.gov It can also help to explain the molecular basis of drug resistance, which often involves mutations in the FKS1 gene. mdpi.com
Eco-evolutionary Aspects of this compound Biosynthesis and Fungal Interaction
The production of secondary metabolites like this compound by fungi is not arbitrary; it is the result of a long evolutionary history shaped by interactions with other organisms in their environment. asm.org Investigating the eco-evolutionary aspects of pneumocandin biosynthesis can provide insights into its natural role.
It is hypothesized that in their natural habitat, fungi like G. lozoyensis produce pneumocandins to compete with other fungi for resources. dntb.gov.ua By inhibiting the growth of competing fungal species, the producing organism gains a selective advantage. Studying the interactions between G. lozoyensis and other fungi in a natural or simulated environment could test this hypothesis.
Phylogenetic analysis of the pneumocandin biosynthetic gene cluster and its comparison with related clusters in other echinocandin-producing fungi can reveal the evolutionary trajectory of this pathway. asm.org Such studies have shown both conservation of core genes and divergence in tailoring enzymes, which accounts for the structural diversity of this class of natural products. asm.org Understanding these evolutionary patterns can guide the search for novel echinocandins in other fungal species.
Emerging Bioinformatic Tools for Natural Product Discovery and Characterization Related to this compound
The rapid increase in fungal genome sequencing has created a vast dataset that can be mined for novel natural product biosynthetic gene clusters (BGCs). scispace.com Emerging bioinformatic tools are essential for navigating this data and identifying promising candidates related to this compound. mdpi.com
Software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and MIBiG (Minimum Information about a Biosynthetic Gene cluster) are widely used to identify and annotate BGCs within genomic data. mdpi.com These tools can predict the core structure of the resulting natural product based on the gene content of the cluster. oup.com By searching for BGCs with similarities to the known pneumocandin cluster, researchers can prioritize fungal species that are likely to produce novel echinocandins. frontiersin.orguliege.be
Furthermore, "genome neighborhood networks" and pattern-based genome mining are newer strategies that analyze the genomic context of key biosynthetic genes to predict function and identify novel pathways. nih.gov As these bioinformatic pipelines become more sophisticated, they will accelerate the discovery of new pneumocandin-like molecules with potentially valuable therapeutic properties, moving from genomic data to characterized compounds more efficiently. scispace.com
Q & A
Q. What analytical methods are recommended for identifying and quantifying Pneumocandin D0 in complex fermentation mixtures?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for identification and quantification. For isomers like Pneumocandin B0, reverse-phase HPLC with a C18 column and gradient elution (e.g., methanol/water with trifluoroacetic acid) resolves structural analogs . Mass spectrometry (e.g., LC-MS/MS) confirms molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) is critical for elucidating stereochemistry and distinguishing isomers .
Q. What purification strategies are effective for isolating this compound from fermentation broths?
A multi-step approach is required:
- Primary extraction: Solvent extraction (e.g., isobutanol) maximizes recovery from broth .
- Crystallization: Controlled anti-solvent addition (e.g., acetone) at 0–10°C precipitates the compound, achieving ~75–85% purity. Fast cooling risks impurity precipitation, while slow cooling avoids paste formation .
- Chromatography: Normal-phase silica/alumina chromatography separates isomers. Neutral alumina with methanol/ethyl acetate gradients selectively elutes high-purity (>90%) fractions .
Q. What are the key challenges in isolating this compound from co-produced isomers?
Isomers (A0, B0, C0) share similar hydrophobicity and solubility, making separation via crystallization alone inefficient. Repetitive crystallization yields minimal purity gains (1–5%) with significant product loss. Chromatography is essential but requires optimization of solvent gradients and adsorbent selectivity .
Advanced Research Questions
Q. How can fermentation conditions be optimized to enhance this compound yield?
- Surfactant addition: Sodium dodecyl sulfate (SDS) at 1.0 g/L increases extracellular release by 16.2% by disrupting cell membranes. Timing is critical—addition at day 13 of fermentation maximizes yield .
- Temperature adaptation: Low-temperature (15–20°C) adaptive laboratory evolution (ALE) improves membrane permeability, redirects acetyl-CoA flux toward biosynthesis, and reduces reactive oxygen species (ROS) damage .
- Carbon/nitrogen ratio: Mannitol as a carbon source and proline supplementation enhance precursor availability .
Q. What statistical approaches are used to optimize downstream process parameters?
- One Variable at a Time (OVAT): Identifies critical parameters (e.g., solvent type, agitation time). Isobutanol outperforms other solvents in extraction efficiency .
- Full factorial design: Analyzes interactions between variables (e.g., agitation time, solvent volume, wash cycles). Pareto analysis reveals agitation time and solvent wash as most significant factors for maximizing recovery .
Q. How can transcriptomic data inform strategies to improve this compound biosynthesis?
Transcriptomics identifies upregulated pathways under optimized conditions:
- Pentose phosphate pathway (PPP): Enhanced NADPH supply supports polyketide synthesis .
- β-oxidation: Exogenous fatty acids (e.g., stearic acid) increase acetyl-CoA pools, boosting pneumocandin production .
- Lipid synthesis genes: Elevated triacylglycerol synthesis correlates with intracellular storage and delayed product inhibition .
Q. How should researchers address contradictions in purity data across studies?
Discrepancies often arise from methodological differences:
- Crystallization vs. chromatography: Studies reporting >90% purity typically use chromatography, while crystallization alone caps at 85% .
- Validation: Cross-validate purity using orthogonal methods (e.g., HPLC for quantitation, NMR for structural confirmation) .
Q. What strategies enhance intracellular this compound release during fermentation?
- Membrane permeability agents: SDS (0.1–1.0 g/L) increases extracellular yield by 37.6% without affecting cell viability .
- Osmotic stress: Controlled NaCl addition (2–5 mmol/L) does not alter yield, confirming SDS-specific effects .
Q. How do fatty acids influence this compound biosynthesis and storage?
Q. What genetic engineering approaches are promising for this compound overproduction?
- Gene cluster manipulation: Knockout of non-essential genes (e.g., glpks4, glnrps4) in Glarea lozoyensis redirects metabolic flux toward pneumocandin biosynthesis .
- Promoter engineering: Overexpression of rate-limiting enzymes (e.g., polyketide synthases) under inducible promoters enhances pathway activity .
Methodological Recommendations
- Experimental design: Use PICOT frameworks to structure hypotheses (e.g., "In G. lozoyensis fermentation (P), how does SDS addition (I) compared to no surfactant (C) affect this compound yield (O) over 15 days (T)?" ).
- Data validation: Employ triplicate runs and statistical tools (e.g., Design Expert for factorial design) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
